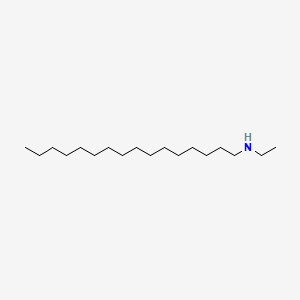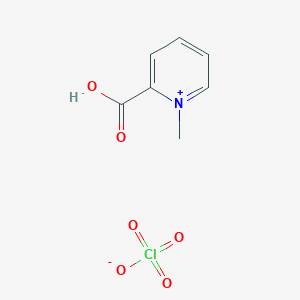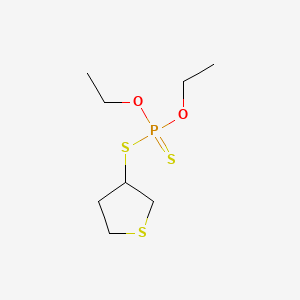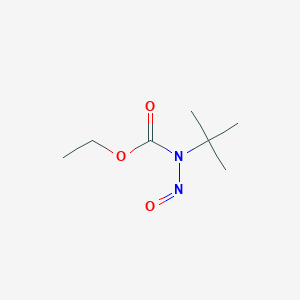
1-Hexadecanamine, N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanamine, N-ethyl- is an organic compound with the molecular formula C18H39N . It is a type of amine, specifically a secondary amine, where the nitrogen atom is bonded to an ethyl group and a hexadecyl group.
Méthodes De Préparation
1-Hexadecanamine, N-ethyl- can be synthesized through various methods. One common synthetic route involves the reaction of hexadecylamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 1-Hexadecanamine, N-ethyl- and sodium iodide as a byproduct .
Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-Hexadecanamine, N-ethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Reduction: It can be reduced to form primary amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or hexadecyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions include amides, nitriles, primary amines, and substituted amines .
Applications De Recherche Scientifique
1-Hexadecanamine, N-ethyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: It is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of lubricants, corrosion inhibitors, and antistatic agents.
Mécanisme D'action
The mechanism by which 1-Hexadecanamine, N-ethyl- exerts its effects involves its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signaling pathways and ion transport .
Comparaison Avec Des Composés Similaires
1-Hexadecanamine, N-ethyl- can be compared with other similar compounds such as:
Hexadecylamine: Similar in structure but lacks the ethyl group, making it less amphiphilic.
N,N-Diethylhexadecylamine: Contains two ethyl groups, making it more hydrophobic and less likely to integrate into lipid bilayers.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a similar hydrophobic tail but a different head group, making it more effective as a surfactant.
These comparisons highlight the unique amphiphilic nature of 1-Hexadecanamine, N-ethyl-, which makes it particularly useful in applications requiring membrane integration and interaction .
Propriétés
Numéro CAS |
5877-76-9 |
|---|---|
Formule moléculaire |
C18H39N |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
N-ethylhexadecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h19H,3-18H2,1-2H3 |
Clé InChI |
WMQYCVWUHCDVNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)

![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)








![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)


